molecular formula C9H11F B3017635 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane CAS No. 2287310-81-8

1-Ethynyl-4-fluorobicyclo[2.2.1]heptane

Cat. No. B3017635
CAS RN: 2287310-81-8
M. Wt: 138.185
InChI Key: PSLULSSAEXKNMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, was achieved through a Claisen-type double condensation reaction . Similarly, endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol was synthesized and further reacted with nitrile oxides to yield isoxazole derivatives . These methods could potentially be adapted for the synthesis of 1-ethynyl-4-fluorobicyclo[2.2.1]heptane by incorporating the appropriate fluorinated precursors and ethynyl functional groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds like this compound is characterized by the presence of a rigid framework that can influence the stereochemical outcome of reactions. The thermal rearrangements of 1-ethenylbicyclo[4.1.0]heptane and its derivatives have been studied, revealing that the rearrangement can proceed via both suprafacial and antarafacial paths . These findings suggest that the molecular structure of this compound would also dictate its reactivity and the stereochemistry of its transformations.

Chemical Reactions Analysis

The chemical reactions of bicyclic compounds are often governed by the strain within the molecule and the nature of the substituents. The thermal vinylcyclopropane-to-cyclopentene rearrangement is a notable reaction that has been observed in similar compounds, with the rearrangement proceeding with different stereochemical courses depending on the substituents present . The presence of a fluorine atom and an ethynyl group in this compound would likely affect the reaction pathways and the stability of intermediates, potentially leading to unique reaction outcomes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the presence of fluorine is known to influence the acidity, lipophilicity, and reactivity of organic molecules . The ethynyl group could also affect the molecule's reactivity towards nucleophiles and electrophiles. The bicyclic structure itself is likely to impart a degree of rigidity and strain, which can influence the compound's boiling point, stability, and reactivity .

Scientific Research Applications

Conformational Analysis and Stereoelectronic Interactions

1-Ethynyl-4-fluorobicyclo[2.2.1]heptane has been studied for its conformational analysis and stereoelectronic interactions. The F∙∙∙HO intramolecular hydrogen bond in its isomers contributes to structural stabilization, with NBO and AIM analyses revealing insights into these interactions and their influence on molecular properties (Fátima M P de Rezende, M. A. Moreira, R. Cormanich, M. P. Freitas, 2012).

Reaction with Activated Magnesium

Research has shown that the reaction of this compound with activated magnesium can yield various derivatives. These reactions are significant in understanding the chemical behavior and potential applications of this compound in synthetic chemistry (T. Ando, T. Muranaka, T. Ishihara, 1981).

Synthesis and Dehydration

This chemical has been used in the synthesis of isoxazolyl derivatives. These processes involve dehydration reactions and have implications for developing new organic compounds with potential applications in various fields of chemistry (N. F. Bondar', S. S. Koval’skaya, R. V. Skupskaya, F. S. Pashkovskii, E. Dikusar, N. Kozlov, F. Lakhvich, 2001).

Nuclear Magnetic Resonance Studies

Studies have been conducted on the fluorine-19 magnetic resonance spectra of bridgehead-substituted fluorobicyclo[2,2,1]heptanes, including derivatives of this compound. These studies are essential for understanding the electronic structure and properties of these compounds (J. Homer, D. Callaghan, 1970).

Chemical Rearrangements and Catalysis

The compound has been examined for its role in chemical rearrangements and as a ligand in catalytic processes. These studies contribute to the understanding of reaction mechanisms and the development of new catalytic methods (Tamio Hayashi, Kazuhito Ueyama, N. Tokunaga, Kazuhiro Yoshida, 2003).

properties

IUPAC Name

1-ethynyl-4-fluorobicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-8-3-5-9(10,7-8)6-4-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLULSSAEXKNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(C1)(CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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